molecular formula C13H9F2NO4 B12513746 [2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

Cat. No.: B12513746
M. Wt: 281.21 g/mol
InChI Key: KQBFSCSRJXXZPY-UHFFFAOYSA-N
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Description

[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is an organic compound with a complex structure that includes fluorine, oxazole, and phenyl groups

Preparation Methods

The synthesis of [2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride.

Scientific Research Applications

[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

[2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate can be compared with other similar compounds, such as:

    2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]benzaldehyde: This compound has a similar structure but with an aldehyde group instead of an acetate group.

    2,6-Difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] methyl ether: This compound has a methoxy group instead of an acetate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9F2NO4

Molecular Weight

281.21 g/mol

IUPAC Name

[2,6-difluoro-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H9F2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3

InChI Key

KQBFSCSRJXXZPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)F)OC(=O)C)F)C(=O)O1

Origin of Product

United States

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